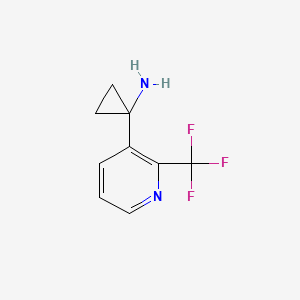

1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC18220083

Molecular Formula: C9H9F3N2

Molecular Weight: 202.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F3N2 |

|---|---|

| Molecular Weight | 202.18 g/mol |

| IUPAC Name | 1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine |

| Standard InChI | InChI=1S/C9H9F3N2/c10-9(11,12)7-6(2-1-5-14-7)8(13)3-4-8/h1-2,5H,3-4,13H2 |

| Standard InChI Key | WCCYTSXSTIPXRU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C2=C(N=CC=C2)C(F)(F)F)N |

Introduction

Structural and Chemical Properties

The molecular formula of 1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine is C₉H₉F₃N₂, with a molecular weight of 202.18 g/mol. The pyridine ring’s 2-position substitution pattern distinguishes it from analogs like 1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropanamine, where the trifluoromethyl group resides at the 6-position. This positional isomerism significantly impacts electronic and steric properties, influencing reactivity and binding affinities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉F₃N₂ |

| Molecular Weight | 202.18 g/mol |

| Key Functional Groups | Cyclopropane, Pyridine, Trifluoromethyl |

| Potential Solubility | Moderate in polar aprotic solvents |

The compound’s stability under physiological conditions remains under investigation, though trifluoromethylpyridines generally exhibit resistance to oxidative degradation .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(2-(trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine typically involves multi-step sequences, leveraging strategies from analogous trifluoromethylpyridine derivatives. A plausible route, adapted from scalable methodologies for related compounds , includes:

-

Pyridine Functionalization: Introduction of the trifluoromethyl group at the 2-position via halogen exchange or directed metallation.

-

Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using diethylzinc and diiodomethane.

-

Amination: Installation of the amine group through nucleophilic substitution or reductive amination.

Key challenges include regioselectivity in pyridine functionalization and steric hindrance during cyclopropanation. For instance, in the synthesis of 4-(difluoromethyl)pyridin-2-amine, optimized conditions using PyBroP for amination achieved 65% yield , suggesting similar strategies could be applied here.

Yield and Scalability

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

Trifluoromethyl Position: Moving the CF₃ group from the 6- to 2-position (as in this compound) alters electron-withdrawing effects, potentially improving target selectivity.

-

Cyclopropane Ring: Conformational restraint may reduce off-target interactions, a feature critical in kinase inhibitor design .

Applications in Drug Discovery

Oncology

Compounds like PQR620 and PQR530, which incorporate 4-(difluoromethyl)pyridin-2-amine, demonstrate potent mTOR and PI3K inhibition . By analogy, 1-(2-(trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine could serve as a precursor for similar therapeutics, particularly given its enhanced metabolic stability.

Antiviral Therapeutics

The trifluoromethylpyridine scaffold has shown promise against viral proteases. For example, peptidomimetic inhibitors with pyridine cores exhibit nanomolar activity against SARS-CoV-2 . This compound’s ability to penetrate lipid bilayers, aided by the CF₃ group, may enhance intracellular delivery.

Research Gaps and Future Directions

-

Synthetic Optimization: Development of one-pot methodologies to improve yields and reduce purification steps, as demonstrated for nitrile cyclizations .

-

Biological Profiling: Systematic evaluation against kinase and protease targets to establish potency and selectivity.

-

Toxicological Studies: Assessment of in vitro and in vivo safety profiles to guide preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume